molecular formula C7H7N3O3S B2788039 2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid CAS No. 2248405-35-6

2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid

Cat. No.: B2788039
CAS No.: 2248405-35-6
M. Wt: 213.21
InChI Key: KKNLICWHWMLRTF-UHFFFAOYSA-N
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Description

2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid is a heterocyclic compound that features both thiazole and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with α,β-unsaturated nitriles under acidic conditions to form the thiazole ring, followed by the formation of the imidazolidine ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or imidazolidine rings .

Scientific Research Applications

2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid is unique due to the combination of both thiazole and imidazolidine rings in its structure. This dual-ring system provides it with distinct chemical and biological properties that are not found in simpler compounds .

Properties

IUPAC Name

2-oxo-4-(1,3-thiazol-5-yl)imidazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3S/c11-5(12)7(2-9-6(13)10-7)4-1-8-3-14-4/h1,3H,2H2,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNLICWHWMLRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=CN=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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